molecular formula C6H11NSSn B8744750 2-(trimethylstannyl)thiazole CAS No. 86108-58-9

2-(trimethylstannyl)thiazole

Cat. No.: B8744750
CAS No.: 86108-58-9
M. Wt: 247.94 g/mol
InChI Key: DZJXLMSJAUYLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylstannyl)thiazole is an organotin-substituted heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position. This compound is primarily utilized in synthetic chemistry as a precursor for cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin moiety. Organotin compounds like this are valued for their ability to transfer the thiazole moiety to other aromatic or heteroaromatic systems, enabling the construction of complex molecular architectures .

Applications: Stannyl-thiazoles are critical in medicinal chemistry and materials science for developing bioactive molecules or optoelectronic materials. Their reactivity in coupling reactions makes them versatile intermediates.

Properties

CAS No.

86108-58-9

Molecular Formula

C6H11NSSn

Molecular Weight

247.94 g/mol

IUPAC Name

trimethyl(1,3-thiazol-2-yl)stannane

InChI

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3;

InChI Key

DZJXLMSJAUYLCS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

2-Bromo-1,3-thiazole+Me3SnLiThis compound+LiBr\text{2-Bromo-1,3-thiazole} + \text{Me}_3\text{SnLi} \rightarrow \text{this compound} + \text{LiBr} 2-Bromo-1,3-thiazole+Me3​SnLi→this compound+LiBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.

Scientific Research Applications

2-(trimethylstannyl)thiazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Stannyl-Substituted Thiazoles

5-Methyl-2-(tri-n-butylstannyl)thiazole
  • Structure : Differs in the stannyl group (tri-n-butyl vs. trimethyl) and a methyl substituent at the 5-position of the thiazole ring.
  • Properties :
    • Molecular Weight: 388.20 g/mol (vs. ~290 g/mol for trimethylstannyl analog, estimated).
    • Reactivity: The bulkier tri-n-butyl group may reduce reaction rates in cross-coupling due to steric hindrance compared to trimethylstannyl .

Table 1: Comparison of Stannyl-Thiazoles

Compound Molecular Formula CAS Number Molecular Weight Key Feature
2-(Trimethylstannyl)thiazole C₆H₉NSSn Not provided ~290 (estimated) Compact stannyl group
5-Methyl-2-(tri-n-butylstannyl)thiazole C₁₆H₃₁NSSn 848613-91-2 388.20 Bulky stannyl, methyl at C5

Methyl-Substituted Thiazoles

2-Methylthiazole
  • Structure : Lacks the stannyl group, with a simple methyl substituent at the 2-position.
  • Properties :
    • Molecular Weight: 99.15 g/mol .
    • Reactivity: Less reactive in cross-coupling but serves as a building block for pharmaceuticals and agrochemicals.
  • Applications : Found in flavoring agents and as intermediates for antifungal or anti-inflammatory drugs .

Aryl and Hydrazinyl-Substituted Thiazoles

4-Cyanophenyl Thiazol-2-ylhydrazones
  • Structure: Features a hydrazinyl linker and aryl substituents (e.g., 4-cyanophenyl).
  • Properties: Bioactivity: Exhibits selective anticancer activity against HCT-116 and MCF-7 cell lines (GI₅₀ values: 1.1–1.6 µM), outperforming cisplatin .
Antifungal Thiazolyl Hydrazones
  • Structure : Contains hydrazone and aryl groups (e.g., 4-chlorophenyl).
  • Properties: MIC Values: 250 µg/mL against Candida utilis (vs. fluconazole at 2 µg/mL) . Cytotoxicity: IC₅₀ > 500 µg/mL on normal cells, indicating safety .

Table 2: Key Bioactive Thiazole Derivatives

Compound Type Substituents Bioactivity (Target) Efficacy (Reference)
4-Cyanophenyl Hydrazones 4-Cyanophenyl, hydrazinyl Anticancer (HCT-116, MCF-7) GI₅₀: 1.1–1.6 µM
Thiazolyl Hydrazones 4-Chlorophenyl, hydrazinyl Antifungal (C. utilis) MIC: 250 µg/mL
2-Phenylbenzothiazoles 4'-Halogen substituents Enzyme induction (Benzpyrene hydroxylase) 2x activity vs. unsubstituted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.